1-[6-(2-Methylphenoxy)hexyl]imidazole
Description
1-[6-(2-Methylphenoxy)hexyl]imidazole is an imidazole-derived compound featuring a hexyl chain terminated by a 2-methylphenoxy group at the 1-position of the imidazole ring.
Properties
IUPAC Name |
1-[6-(2-methylphenoxy)hexyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-15-8-4-5-9-16(15)19-13-7-3-2-6-11-18-12-10-17-14-18/h4-5,8-10,12,14H,2-3,6-7,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFPDRGUEYRDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-Methylphenoxy)hexyl]imidazole typically involves the following steps:
Preparation of 2-Methylphenoxyhexyl Bromide: The reaction begins with the alkylation of 2-methylphenol with 1-bromohexane in the presence of a base such as potassium carbonate. This results in the formation of 2-methylphenoxyhexyl bromide.
Formation of Imidazole Ring: The next step involves the reaction of 2-methylphenoxyhexyl bromide with imidazole in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-Methylphenoxy)hexyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may target the imidazole ring, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
1-[6-(2-Methylphenoxy)hexyl]imidazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, this compound is used as a probe to study enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its antifungal, antibacterial, and anticancer properties.
Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[6-(2-Methylphenoxy)hexyl]imidazole involves its interaction with specific molecular targets. The imidazole ring is known to bind to metal ions and enzyme active sites, modulating their activity. The compound can inhibit the function of certain enzymes by coordinating with the metal ions in their active sites, leading to altered biochemical pathways. Additionally, the phenoxy group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between 1-[6-(2-Methylphenoxy)hexyl]imidazole and related compounds:
Key Observations:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., Cl in ) or electron-donating groups (e.g., methoxy in ) on the phenoxy ring alters electronic properties, influencing reactivity and binding affinity in biological systems.
- Chain Length and Flexibility: The hexyl spacer in this compound and its analogs balances hydrophobicity and conformational flexibility, critical for interactions with biological targets or solvents .
- Metallocene Derivatives: The ferrocenyl analog exhibits redox activity, making it suitable for electrochemical applications, unlike the purely organic target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
